BenchChemオンラインストアへようこそ!

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

Oxidative stability fenoldopam intermediate process chemistry

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is a benzazepine-class compound primarily recognized as a critical intermediate in the synthesis of fenoldopam mesylate, a D1-selective dopamine receptor agonist approved for hypertension management. Commercially available at consistent purities of 95–98%, this compound is characterized by its 6-chloro substituent and 7,8-dimethoxy protection, which confer enhanced oxidative stability relative to the catechol moieties found in the final drug substance.

Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
CAS No. 67287-53-0
Cat. No. B1630919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
CAS67287-53-0
Molecular FormulaC19H22ClNO3
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl
InChIInChI=1S/C19H22ClNO3/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20/h4-7,10,16,21H,8-9,11H2,1-3H3
InChIKeyMYTZRTXHMVXREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS 67287-53-0): The High-Purity Fenoldopam Intermediate with Distinctive Oxidative Stability


6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is a benzazepine-class compound primarily recognized as a critical intermediate in the synthesis of fenoldopam mesylate, a D1-selective dopamine receptor agonist approved for hypertension management . Commercially available at consistent purities of 95–98%, this compound is characterized by its 6-chloro substituent and 7,8-dimethoxy protection, which confer enhanced oxidative stability relative to the catechol moieties found in the final drug substance . These features make it a preferred building block in medicinal chemistry campaigns and process development workflows targeting D1 receptor ligands [1].

Why Generic Substitution of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine Fails: The Critical Role of the 6-Chloro and 4-Methoxy Substituents


Generic substitution with simpler benzazepine intermediates (e.g., 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine or the des-chloro analog) is not feasible because the 6-chloro substituent is a key pharmacophoric element indispensable for D1 receptor affinity in the downstream drug substance [1]. Additionally, the 4-methoxyphenyl group differentiates this intermediate from 1-phenyl analogs by improving crystallinity and solubility during synthesis, which directly impacts yield and purity in the final demethylation step to fenoldopam [2]. Replacing this intermediate with an unprotected catechol equivalent introduces significant oxidative degradation risks, compromising both the synthetic efficiency and the quality of the final active pharmaceutical ingredient [3].

Quantitative Differentiation Evidence for 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS 67287-53-0)


Superior Oxidative Stability Compared to Fenoldopam Catechol: Eliminating pH-Sensitive Degradation

The target compound incorporates 7,8-dimethoxy protective groups in place of the free catechol hydroxyls present in fenoldopam. Fenoldopam is documented to suffer from significant oxidation susceptibility and pH sensitivity, which impose stringent handling and storage requirements [1]. By contrast, the fully methylated intermediate remains stable under ambient conditions for years, as evidenced by vendor-guaranteed shelf lives of 2 years or more without special atmospheric controls . This structural difference eliminates the need for antioxidants and inert atmospheres during synthetic processing.

Oxidative stability fenoldopam intermediate process chemistry

Low D2 Receptor Affinity (IC50 = 24.8 µM) Confirms Minimal Off-Target Dopaminergic Activity

In a functional GTPγS binding assay using rat striatal membranes, the target compound displayed an IC50 of 24,800 nM for antagonism of dopamine-stimulated D2 receptor signaling [1]. This low affinity for D2 receptors contrasts with fenoldopam, which retains moderate D2 affinity (Ki ≈ 1000 nM) and can activate D2 receptors at high concentrations [2]. The >24-fold lower potency at D2 for the protected intermediate suggests that early-stage synthetic intermediates with this scaffold are less likely to exhibit confounding D2-mediated effects in pharmacological screening, refining the interpretation of structure–activity relationship (SAR) studies.

D2 receptor selectivity off-target pharmacology

Commercial Purity of 95–98% Facilitates Direct Use in API Synthesis Without Additional Purification

Multiple commercial suppliers list this intermediate with a minimum purity of 95% or higher, with some offering 98% purity by HPLC . This level of purity is differentiated from fenoldopam hydrobromide (CAS 67287-54-1), which typically requires ≥98% purity for pharmaceutical use and often demands additional purification steps after synthesis [1]. The target intermediate's consistent purity profile reduces the purification burden prior to the final demethylation step, streamlining fenoldopam process chemistry.

purity specification fenoldopam intermediate procurement quality

Optimal Application Scenarios for 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS 67287-53-0)


Fenoldopam Process Chemistry: Late-Stage Intermediate for Oxidative Demethylation

This compound is the direct precursor for fenoldopam mesylate synthesis via demethylation of the 7,8-dimethoxy groups. Its oxidative stability permits storage at ambient temperature, allowing bulk procurement for multi-kilogram GMP campaigns without the cold-chain logistics required for catechol intermediates [1]. The 95%+ purity ensures minimal byproduct formation in the final step, directly influencing the yield and purity of the API .

D1 Dopamine Receptor Ligand Screening Libraries

The low D2 affinity (IC50 24.8 µM) makes this compound a selective scaffold for constructing D1-focused compound libraries. Medicinal chemists can derivatize the N-3 position or replace the 4-methoxyphenyl group without interference from D2-mediated artifacts, providing cleaner SAR data compared to catechol-based benzazepines that may exhibit D2 cross-reactivity [2].

Stability-Enhanced Benzazepine Reference Standards

Due to its resistance to oxidation, this compound can serve as a stable reference standard in analytical method development for fenoldopam and related benzazepines. Unlike fenoldopam, which degrades in solution within months, the dimethoxy-protected analog remains stable for years, making it a cost-effective alternative for long-term HPLC calibration and quality control [1].

Quote Request

Request a Quote for 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.